2-(Methylsulfonyl)phenylboronic acid
Overview
Description
2-(Methylsulfonyl)phenylboronic acid is a useful research compound. Its molecular formula is C7H9BO4S and its molecular weight is 200.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Carbohydrate Chemistry
2-(Methylsulfonyl)phenylboronic acid, a derivative of phenylboronic acid, plays a significant role in carbohydrate chemistry. It condenses with diols to form cyclic esters, which are essential in synthesizing specifically substituted or oxidized sugar derivatives. This compound also finds use in chromatographic solvents as a test reagent for cis-1,2,3-triols on pyranoid rings and in electrophoretic separations of polyhydroxy compounds. Furthermore, its stability under various conditions makes it useful in the isolation of compounds from mixtures and in the synthesis of specific carbonyl derivatives or particularly substituted carbohydrate compounds (Ferrier, 1972).
Cytogenotoxicity Studies
In cytogenotoxicity studies, derivatives of phenylboronic acid, such as 2-(bromoacetamido) phenylboronic acid, have been evaluated using the Allium cepa chromosome aberrations assay. This research is crucial in determining the potential cytogenotoxic effects of these compounds, which is important for assessing their risk/benefit ratio in the treatment of human or animal diseases (Khalil, Salman, & Al-Qaoud, 2017).
Catalytic Applications
Phenylboronic acid derivatives are effective catalysts in various chemical reactions. For instance, 2,4-bis(trifluoromethyl)phenylboronic acid is known for its efficiency in catalyzing dehydrative amidation between carboxylic acids and amines, useful in peptide synthesis. The ortho-substituent of boronic acid plays a crucial role in these reactions (Wang, Lu, & Ishihara, 2018).
Drug Delivery Systems
Phenylboronic acid derivatives have shown promise in drug delivery systems. For example, polymeric nanoparticles functionalized with phenylboronic acid have been developed for improving the nasal adsorption of insulin, demonstrating their potential as carriers for peptide and protein drugs (Cheng et al., 2012).
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming new carbon-carbon bonds .
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, 2-(Methylsulfonyl)phenylboronic acid would interact with a palladium catalyst and an electrophilic organic group . The boronic acid donates its organoboron group to the palladium, forming a new carbon-carbon bond . This is known as transmetalation .
Biochemical Pathways
In the context of organic synthesis, the compound contributes to the formation of new carbon-carbon bonds, potentially leading to the synthesis of complex organic molecules .
Pharmacokinetics
As a boronic acid, it is expected to have good stability and reactivity, which are important factors in its bioavailability .
Result of Action
In the context of organic synthesis, the compound’s action results in the formation of new carbon-carbon bonds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the choice of solvent, temperature, and the presence of a base .
Biochemical Analysis
Biochemical Properties
2-(Methylsulfonyl)phenylboronic acid plays a significant role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the study of enzyme inhibition, particularly with enzymes that have active sites containing serine or threonine residues. The compound interacts with enzymes such as proteases and kinases, forming stable complexes that inhibit their activity. Additionally, this compound can bind to proteins and other biomolecules, altering their function and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways by inhibiting key enzymes involved in signal transduction. For instance, the compound can inhibit tyrosine kinases, leading to altered phosphorylation states of proteins and subsequent changes in gene expression. Furthermore, this compound affects cellular metabolism by interacting with metabolic enzymes, thereby modulating metabolic flux and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of covalent bonds with target biomolecules. This interaction often involves the boronic acid moiety binding to hydroxyl groups on serine or threonine residues within enzyme active sites. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and context. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained enzyme inhibition and altered metabolic states. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and limitations .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and organ dysfunction. These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. The compound can inhibit enzymes involved in glycolysis and the citric acid cycle, leading to changes in metabolite levels and energy production. Additionally, this compound can affect the activity of enzymes involved in lipid metabolism, further influencing cellular metabolic states .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transporters and can accumulate in certain cellular compartments. This distribution pattern is essential for understanding the compound’s bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its effects on enzyme activity and cellular function. Targeting signals and post-translational modifications may also play a role in directing this compound to specific subcellular compartments .
Properties
IUPAC Name |
(2-methylsulfonylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO4S/c1-13(11,12)7-5-3-2-4-6(7)8(9)10/h2-5,9-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQFFCRGQPVQRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1S(=O)(=O)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378538 | |
Record name | 2-(Methylsulfonyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330804-03-0 | |
Record name | 2-(Methylsulfonyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Methylsulfonyl)phenylboronic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.